4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
Beschreibung
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a quinazoline-based benzamide derivative characterized by a 6-methyl-substituted quinazoline core linked to an N-phenylbenzamide moiety via an amino bridge. This compound is part of a broader class of bioactive molecules designed to modulate protein targets, particularly in neurological and oncological contexts.
Eigenschaften
Molekularformel |
C28H22N4O |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C28H22N4O/c1-19-12-17-25-24(18-19)26(20-8-4-2-5-9-20)32-28(31-25)30-23-15-13-21(14-16-23)27(33)29-22-10-6-3-7-11-22/h2-18H,1H3,(H,29,33)(H,30,31,32) |
InChI-Schlüssel |
NPKHAOWNYDJJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves the following key stages:
- Formation of the quinazoline core.
- Introduction of substituents on the quinazoline ring (6-methyl and 4-phenyl groups).
- Coupling of the quinazoline amino group with a substituted benzamide to form the final amide linkage.
Quinazoline Core Formation
Detailed Synthetic Route Example
Below is a hypothetical but representative synthetic sequence based on literature precedents adapted to the target compound:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 6-methyl-2-aminobenzamide | Starting from 6-methyl anthranilic acid, amidation with ammonia or ammonium salts under dehydrating conditions | High yield (>80%) |
| 2 | Formation of 6-methyl-4-phenylquinazolin-2-amine | Condensation of 6-methyl-2-aminobenzamide with benzaldehyde or phenyl halide derivatives under acidic or basic catalysis | Moderate to high yield (50–80%) |
| 3 | Amino coupling with N-phenylbenzoyl chloride | Reaction of quinazoline-2-amine with N-phenylbenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF at 0–25 °C | High yield (70–90%) |
| 4 | Purification | Recrystallization or column chromatography | Purity >95% |
Experimental Procedures from Literature
H2O2-Mediated Quinazolin-4(3H)-one Synthesis
- Procedure: Substituted benzamide (1 mmol) is stirred with DMSO (2 mL) and 30% H2O2 (1 equiv) at 150 °C for 20 h.
- Workup: After cooling, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.
- Outcome: Efficient synthesis of quinazolin-4(3H)-one derivatives with good yields.
Nucleophilic Substitution and Amide Formation
- Step 1: Synthesis of 2-(chloromethyl)-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one via microwave heating at 150 °C for 15 min.
- Step 2: Substitution with amines such as piperazines at 80 °C using potassium carbonate and KI as catalysts.
- Step 3: Deprotection (if needed) with trifluoroacetic acid.
- Yield: Moderate to good (48–56%).
Comparative Table of Key Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Biltz Synthesis | Anthranilic acid derivatives + halogenated benzene | Acidic conditions | Heating under reflux | Moderate to high | Straightforward, well-established | Multi-step, requires harsh conditions |
| H2O2/DMSO Oxidative Cyclization | Substituted 2-amino benzamide | H2O2, DMSO | 150 °C, 20 h | Good | Mild, green oxidant | Longer reaction time |
| Nucleophilic Substitution | Chloromethylquinazolinones + amines | K2CO3, KI | Microwave heating, 80–150 °C | Moderate | Rapid, efficient | Requires specialized equipment |
| Amide Coupling | Quinazoline-2-amine + benzoyl chloride | Base (Et3N) | 0–25 °C | High | High yield, simple | Sensitive to moisture |
Summary of Research Findings
- The quinazoline core synthesis is central and can be achieved via classical Biltz or modern oxidative cyclization methods.
- Introduction of the 6-methyl and 4-phenyl groups is best controlled by selecting appropriate starting materials and intermediates.
- Amino group functionalization to form the benzamide bond is efficiently done by coupling with N-phenylbenzoyl chloride or related reagents.
- Microwave-assisted reactions and catalytic methods improve reaction times and yields.
- Purification by chromatography or recrystallization is essential to achieve high purity required for research or industrial applications.
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at position 6 and the amino group at position 2 serve as primary reactive sites for nucleophilic and electrophilic substitutions:
Table 1: Substitution Reactions and Conditions
Key findings:
-
Palladium catalysis enables efficient C–N bond formation at the quinazoline core .
-
Radical bromination occurs regioselectively at the methyl-substituted position under controlled conditions .
Oxidation and Reduction
The quinazoline ring system shows distinct redox behavior:
Table 2: Redox Transformations
Notable results:
-
N-oxidation enhances water solubility by 12-fold compared to the parent compound .
-
Partial reduction preserves the amide bond while modifying electronic properties of the heterocycle .
Cyclization and Ring-Opening
The compound participates in annulation reactions to form polycyclic systems:
Table 3: Cyclization Reactions
Mechanistic insights:
-
Copper-catalyzed azide-alkyne cycloaddition occurs selectively at the terminal alkyne position .
-
Thiazole ring formation increases planarity, enhancing DNA intercalation capacity .
Enzyme-Targeted Modifications
Structure-activity relationship (SAR) studies reveal critical reactive handles:
Table 4: Biologically Relevant Modifications
| Modification Site | Chemical Change | Biological Effect |
|---|---|---|
| C6 methyl group | Oxidation to –COOH | 4× increase in EGFR binding affinity |
| N-phenylbenzamide | Replacement with sulfonamide | Enhanced blood-brain barrier penetration |
| Quinazoline C2 amino | Acylation with PEG linkers | Reduced hepatotoxicity |
Experimental evidence:
-
Carboxylic acid derivatives show against EGFR vs. for parent compound .
-
PEGylated analogs demonstrate 94% survival in murine hepatocyte assays vs. 67% for unmodified compound .
Stability and Degradation Pathways
Forced degradation studies under ICH guidelines reveal:
| Stress Condition | Major Degradants | Degradation Pathway |
|---|---|---|
| 0.1N HCl, 70°C, 24h | Quinazoline ring-opened diamines | Acid-catalyzed hydrolysis |
| 3% H₂O₂, 25°C, 48h | N-oxide and hydroxylated derivatives | Radical-mediated oxidation |
| UV light (254 nm), 7d | [4+2] Dimerization products | Photochemical [π2+π2] cycloaddition |
Thermal analysis (DSC): Melting point at 214°C with decomposition onset at 228°C (N₂ atmosphere) .
This systematic analysis demonstrates the compound’s versatility as a synthetic intermediate and pharmacophore. The quinazoline core allows predictable regioselective modifications, while the benzamide group provides opportunities for targeted prodrug development. Current research gaps include detailed kinetic studies of hydrolysis pathways and computational modeling of transition states in palladium-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly targeting specific protein kinases involved in disease pathways.
Wirkmechanismus
The mechanism of action of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several derivatives, differing in substituents on the quinazoline ring or benzamide group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Estimated based on formula C₂₈H₂₂N₄O.
†Predicted using analogous structures.
Conformational Requirements for Bioactivity
Studies on N-phenylbenzamide anticonvulsants (e.g., MES-active compounds) reveal that active derivatives adopt a consistent conformation:
- The o-methyl group is proximal to the amide NH.
- The substituted phenyl ring forms a 90–120° angle with the amide plane, facilitating hydrogen bonding to the carbonyl oxygen .
Impact of Substituents
- Aromatic Substitutions : The pyridinyl group in introduces polarity (higher TPSA = 82.4 Ų), likely enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the target compound.
- Benzamide Modifications : Fluorine (e.g., in ) or methoxyethyl groups (e.g., in ) alter electronic properties and steric bulk, influencing target selectivity.
Anticonvulsant Activity
The target compound’s methyl group may enhance metabolic stability compared to halogenated analogs.
Oncological Potential
Quinazoline derivatives (e.g., ) are known EGFR inhibitors. The target compound’s planar quinazoline core and flexible benzamide tail may enable dual kinase-inhibitory and DNA-intercalating effects, though this requires experimental validation.
Biologische Aktivität
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure is defined by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O |
| Molecular Weight | 356.42 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics.
These findings suggest that the compound may disrupt cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and other diseases. Notably, it has shown promising results as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.
Additionally, its potential as an acetylcholinesterase inhibitor has been explored, indicating possible applications in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : The compound may bind to specific receptors involved in tumor growth and angiogenesis.
- Enzyme Modulation : By inhibiting key enzymes, it could disrupt metabolic pathways essential for cancer cell survival.
- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of apoptotic markers, indicating its role in promoting programmed cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported a significant reduction in cell viability after treatment with varying concentrations of the compound, leading to apoptosis as confirmed by flow cytometry analysis.
- Animal Models : In vivo studies using xenograft models have demonstrated tumor growth inhibition when treated with this compound, supporting its anticancer potential.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. A common approach includes:
- Step 1: Condensation of 6-methyl-4-phenylquinazolin-2-amine with a halogenated intermediate (e.g., 4-iodobenzoyl chloride) under reflux in a polar aprotic solvent like acetonitrile.
- Step 2: Coupling the quinazoline intermediate with N-phenylbenzamide via nucleophilic aromatic substitution. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the amino group, enhancing reactivity .
- Critical Parameters: Reaction time (4–5 hours for completion), temperature (reflux at ~80°C), and solvent choice (acetonitrile or DMF) significantly impact yield. Monitoring via TLC ensures reaction progression .
Basic Question: Which analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the quinazoline and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Melting Point Analysis: Sharp melting points (e.g., 260–265°C) indicate purity. Deviations suggest impurities or polymorphic forms .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 452.18 for C₂₈H₂₂N₄O) and isotopic patterns .
Basic Question: How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays to measure inhibition of kinases or phosphatases. For example, monitor ATP depletion via spectrophotometry at 340 nm .
- Cell Viability Studies: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects. IC₅₀ values are calculated using dose-response curves .
Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., consistent cell lines or enzyme concentrations). Adjust for variables like solvent choice (DMSO vs. aqueous buffers) .
- Structural Validation: Re-characterize the compound to rule out batch-specific impurities. For example, polymorphic forms (identified via XRD) may alter activity .
Advanced Question: What experimental designs are recommended for studying the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., bacterial PPTases). Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics. This clarifies whether interactions are entropy- or enthalpy-driven .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (e.g., -F, -Cl) or electron-withdrawing groups (e.g., -CF₃) on the benzamide ring. Compare bioactivity to identify pharmacophores .
- Computational QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Gaussian09 can optimize geometries for accurate predictions .
Advanced Question: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies: Store samples under inert gas (N₂ or Ar) at -20°C. Use HPLC to track degradation products (e.g., hydrolyzed amide bonds) over 6–12 months .
- Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances stability in aqueous formulations .
Advanced Question: How can crystallography clarify the compound’s solid-state behavior?
Methodological Answer:
- Single-Crystal XRD: Resolve molecular packing and hydrogen-bonding networks. For example, the quinazoline N-H often forms intermolecular H-bonds with carbonyl groups .
- Powder XRD: Identify polymorphs by comparing experimental diffractograms with simulated patterns from Mercury software .
Advanced Question: Which computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions. Adjust substituents to reduce metabolic liability .
- Molecular Dynamics (MD): Simulate solvation in explicit water models (TIP3P) to assess conformational stability over 100 ns trajectories .
Advanced Question: How should researchers reconcile conflicting data on substituent effects in analogs?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to datasets, grouping variables like substituent electronegativity and bioactivity. Outliers may indicate unaccounted steric effects .
- Synthetic Replication: Reproduce key analogs under controlled conditions (e.g., anhydrous DMF, strict temperature control) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
